![molecular formula C10H7F3N2O2S2 B2836622 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole CAS No. 339008-89-8](/img/structure/B2836622.png)
4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The synthesis of compounds containing the trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of thiadiazole derivatives, highlighting their potential in creating compounds with significant biological activity. For example, studies on the tautomeric behavior of thiadiazole derivatives using spectroscopic methods have provided insights into their molecular conformations, which are directly related to pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016). Such research is foundational in developing thiadiazole-based compounds for various applications.
Biological Applications
Antimicrobial and Anticancer Activities
Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel thiazoles and thiadiazoles incorporating sulfonamide groups have shown promising results as DHFR inhibitors, with studies explaining their efficacy through molecular docking studies and SAR analysis (Riyadh et al., 2018). Another study synthesized formazans from thiadiazole derivatives, evaluating their antimicrobial activity against various bacterial and fungal strains, showcasing moderate activity (Sah, Bidawat, Seth, & Gharu, 2014).
Antiviral and Antitubercular Potency
Derivatives of thiadiazoles have also been assessed for their antiviral and antitubercular properties. For instance, a study on the synthesis of thiadiazole sulfonamides explored their bioassay tests for anti-tobacco mosaic virus activity, highlighting compounds with certain antiviral activities (Chen et al., 2010). Another research synthesized novel thiazole and thiadiazole derivatives, evaluating them as potent anticancer agents with significant efficacy against specific cancer cell lines (Gomha et al., 2017).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies of thiadiazole derivatives have also been conducted to understand their fluorescence effects and potential as probes or pharmaceuticals. For example, research on the fluorescence effects in thiadiazole derivatives induced by molecular aggregation has provided insights into their conformational changes and spectral properties, which could be significant for applications in biology and molecular medicine (Matwijczuk et al., 2017).
properties
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)phenyl]sulfonylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S2/c1-6-9(18-15-14-6)19(16,17)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEPOMOLLIHYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

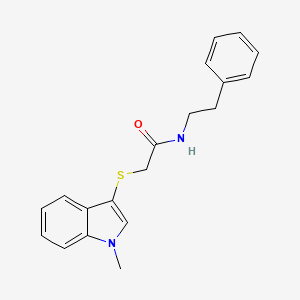
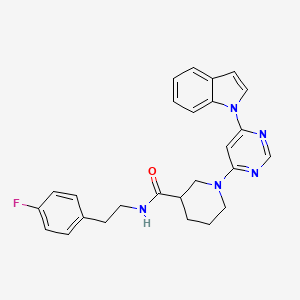


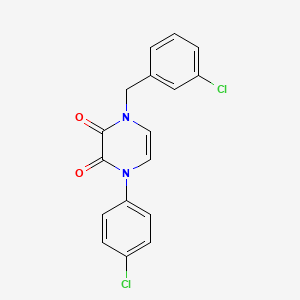
![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)
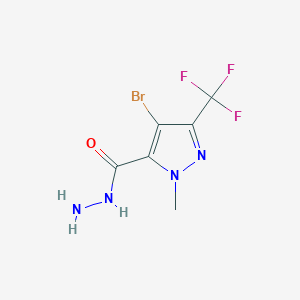
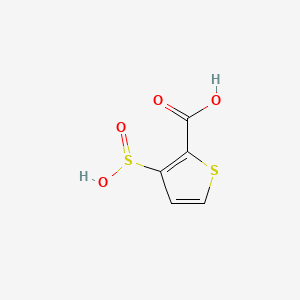
![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2836557.png)
![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)
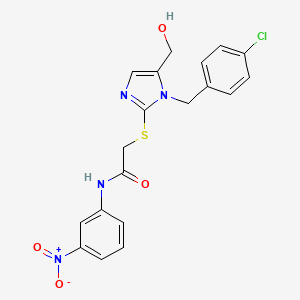
![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)